2-(4-ethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one
Description
2-(4-ETHOXYPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining an isoquinolinone core with an oxadiazole ring and substituted phenyl groups
Properties
Molecular Formula |
C26H21N3O3 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
InChI |
InChI=1S/C26H21N3O3/c1-3-31-20-13-11-19(12-14-20)29-16-23(21-9-4-5-10-22(21)26(29)30)25-27-24(28-32-25)18-8-6-7-17(2)15-18/h4-16H,3H2,1-2H3 |
InChI Key |
UOSLJMQQISDKOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC(=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHOXYPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinolinone structure.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Substitution Reactions: The ethoxyphenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHOXYPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(4-ETHOXYPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Receptor Activity: Interacting with receptors to modulate their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-ETHOXYPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-TRIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE: Similar structure with a triazole ring instead of an oxadiazole ring.
2-(4-ETHOXYPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-THIADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 2-(4-ETHOXYPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
